3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid
Description
3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid is a heterocyclic compound featuring a benzoic acid core linked to a 1,2,4-oxadiazole ring substituted with a chloromethyl group at the 5-position. The 1,2,4-oxadiazole moiety is a five-membered ring containing one oxygen and two nitrogen atoms, known for its stability and role in medicinal chemistry as a bioisostere for esters or amides .
Properties
IUPAC Name |
3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3/c11-5-8-12-9(13-16-8)6-2-1-3-7(4-6)10(14)15/h1-4H,5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AANSZKTWZSNNQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=NOC(=N2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101215435 | |
| Record name | 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101215435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092400-83-3 | |
| Record name | 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092400-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101215435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the chloromethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable nitrile oxide with a benzoic acid derivative can yield the desired oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Substitution: Various substituted oxadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In synthetic chemistry, 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid serves as a building block for the synthesis of more complex organic molecules. Its oxadiazole ring allows for various functionalization reactions, facilitating the development of novel compounds with specific properties.
Biology
Research has indicated potential antimicrobial and anti-inflammatory properties of this compound. Studies have explored its interaction with biological targets such as enzymes and receptors:
- Antimicrobial Activity : Investigations have shown that derivatives of this compound exhibit significant activity against a range of bacterial strains.
- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.
Medicine
Due to its unique structural features, this compound is being explored as a potential drug candidate . Its ability to modulate biological pathways makes it an attractive candidate for further pharmacological studies.
Industry
In industrial applications, this compound is utilized in the development of new materials and agrochemicals. Its reactivity allows for the creation of specialized coatings and additives that enhance material performance.
Case Study 1: Antimicrobial Activity
A study conducted on various derivatives of this compound demonstrated significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus. The results indicated that modifications to the oxadiazole ring could enhance efficacy.
Case Study 2: Anti-inflammatory Potential
In vitro studies revealed that treatment with this compound reduced levels of TNF-alpha in macrophages stimulated with LPS. This suggests potential for therapeutic use in conditions characterized by chronic inflammation.
Mechanism of Action
The mechanism of action of 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Ataluren (PTC124)
- Structure : 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid.
- Key Differences : Replaces the chloromethyl group with a 2-fluorophenyl substituent.
- Pharmacological Role : Promotes readthrough of premature termination codons (PTCs) in genetic disorders like Duchenne muscular dystrophy (DMD). Ataluren exhibits low toxicity and dose-dependent efficacy in preclinical models .
- Comparison : The fluorophenyl group in Ataluren enhances aromatic interactions with target proteins, while the chloromethyl group in the target compound may confer distinct electronic and steric effects.
3-(5-(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)benzoic Acid
5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole
- Structure : Lacks the benzoic acid moiety, with a phenyl group at the 3-position of the oxadiazole.
- Application : Used as an intermediate in synthesizing esters and amides .
- Comparison : Absence of the carboxylic acid group reduces solubility but increases lipophilicity, affecting bioavailability.
Physicochemical and Toxicological Profiles
Solubility and Stability
- Benzoic Acid Moiety : Enhances aqueous solubility via ionization (pKa ~4.2), critical for oral bioavailability.
- Chloromethyl Group : Increases lipophilicity (logP ~2.5 estimated) compared to Ataluren (logP ~3.1 due to fluorophenyl).
- Stability : Chloromethyl groups may undergo hydrolysis or nucleophilic substitution, requiring formulation optimization.
Toxicity
- Ataluren : Low toxicity (IC₅₀ >100 μM in mammalian cells) due to fluorine’s metabolic stability .
- Chloromethyl Analogues: Potential hepatotoxicity or reactivity with cellular nucleophiles (e.g., glutathione), necessitating in vitro safety profiling .
Data Tables
Table 1. Structural and Functional Comparison
Table 2. Pharmacokinetic Parameters (Estimated)
| Compound | logP | Solubility (mg/mL) | Plasma Protein Binding | Half-Life (h) |
|---|---|---|---|---|
| 3-[5-(Chloromethyl)-...]benzoic acid | ~2.5 | 0.1–0.5 | ~85% | 4–6 |
| Ataluren | ~3.1 | 0.05–0.1 | ~90% | 6–8 |
Biological Activity
3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid is an organic compound with the molecular formula C10H7ClN2O3 and a molecular weight of 238.63 g/mol. This compound is notable for its potential biological activities, which have been the focus of various research studies.
| Property | Value |
|---|---|
| Molecular Formula | C10H7ClN2O3 |
| Molecular Weight | 238.63 g/mol |
| CAS Number | 1092400-83-3 |
| IUPAC Name | This compound |
Antimicrobial Properties
Research has indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains. For example:
- Staphylococcus aureus : Exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Escherichia coli : Showed an MIC of 64 µg/mL.
These results suggest that the compound may serve as a lead for developing new antimicrobial agents.
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound possesses anti-inflammatory properties. It has been observed to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The mechanism appears to involve the inhibition of NF-kB signaling pathways, which are crucial in inflammatory responses.
The biological activity of this compound is thought to be mediated through interactions with specific molecular targets:
- Enzyme Inhibition : The chloromethyl group may facilitate interactions with enzyme active sites.
- Receptor Modulation : The compound may bind to cellular receptors involved in inflammatory responses.
Study 1: Antimicrobial Efficacy
A study conducted by Zhang et al. (2023) evaluated the antimicrobial efficacy of various oxadiazole derivatives, including this compound. The findings highlighted its potential against resistant strains of bacteria.
Study 2: Anti-inflammatory Effects
In another investigation by Gupta et al. (2024), the anti-inflammatory effects were assessed using a murine model of inflammation. The results indicated a significant reduction in paw edema and cytokine levels following treatment with the compound.
Q & A
Basic: What are the optimal synthetic routes for 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid in academic laboratories?
Methodological Answer:
A two-step synthesis is commonly employed:
Chloromethylation : React 3-carboxybenzaldehyde derivatives with chloromethylating agents (e.g., ClCHSOCl) under basic conditions to introduce the chloromethyl group.
Oxadiazole Cyclization : Treat the intermediate with hydroxylamine hydrochloride in ethanol/water to form the 1,2,4-oxadiazole ring.
Purification is achieved via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Yield optimization requires strict control of reaction temperature (70–80°C) and stoichiometric ratios .
Basic: How can researchers confirm the structural integrity of this compound using advanced spectroscopic methods?
Methodological Answer:
- X-ray Crystallography : Resolve the crystal structure to confirm bond lengths/angles, particularly the oxadiazole ring geometry and chloromethyl substitution pattern .
- NMR Spectroscopy : Use , , and DEPT-135 NMR to assign aromatic protons (δ 7.5–8.2 ppm), oxadiazole carbons (δ 165–170 ppm), and the chloromethyl group (δ 4.5–4.8 ppm for CHCl) .
- IR Spectroscopy : Identify characteristic peaks for carboxylic acid (2500–3300 cm, broad) and C=N stretching (1560–1600 cm) .
Basic: What experimental strategies are recommended for assessing solubility and purification challenges?
Methodological Answer:
- Solubility Profiling : Test in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 2–10). Low solubility in water (<1 mg/mL) necessitates DMSO stock solutions for biological assays.
- Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for high-purity isolation. Recrystallization from ethanol/water (7:3 v/v) yields >95% purity .
Advanced: What methodologies are suitable for investigating the hydrolytic stability of the chloromethyl group under physiological conditions?
Methodological Answer:
- Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC-UV (λ = 254 nm) at 0, 24, 48, and 72 hours.
- Kinetic Analysis : Calculate hydrolysis half-life () using first-order kinetics. Chloromethyl groups typically degrade faster at alkaline pH (>9) due to nucleophilic attack .
Advanced: How can researchers design experiments to evaluate the compound's biological activity against bacterial strains?
Methodological Answer:
- Agar Diffusion Assays : Test inhibition zones against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 10–100 µg/mL.
- Minimum Inhibitory Concentration (MIC) : Use broth microdilution (CLSI guidelines). Compare activity to known antibiotics (e.g., ciprofloxacin) to assess potency .
Advanced: What approaches resolve contradictions in reported synthetic yields or spectral data across literature sources?
Methodological Answer:
- Reproducibility Protocols : Standardize reaction conditions (e.g., inert atmosphere, anhydrous solvents) to minimize variability.
- Advanced Analytics : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals and HRMS for exact mass confirmation. Cross-validate with computational models (DFT for NMR chemical shift prediction) .
Advanced: What computational tools predict the reactivity of the oxadiazole ring in this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use Gaussian 16 with B3LYP/6-31G(d) basis set.
- Molecular Docking : Simulate interactions with bacterial enzymes (e.g., DNA gyrase) using AutoDock Vina. Validate with experimental IC values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
